molecular formula C14H16N2O B11784728 6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine

6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine

Cat. No.: B11784728
M. Wt: 228.29 g/mol
InChI Key: RZNQPZCDAXFRKM-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethoxyphenyl group at the 6th position and a methyl group at the 2nd position of the pyridine ring. The amine group is located at the 3rd position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C14H16N2O/c1-3-17-12-6-4-11(5-7-12)14-9-8-13(15)10(2)16-14/h4-9H,3,15H2,1-2H3

InChI Key

RZNQPZCDAXFRKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)N)C

Origin of Product

United States

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